Tetrapotassium etidronate

Description

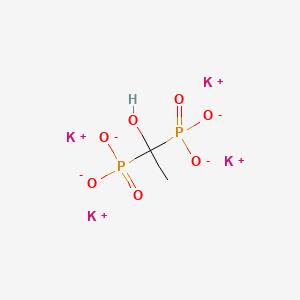

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2.K/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGMCJEXKGYCA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7KO7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031600 | |

| Record name | Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67953-76-8, 13502-12-0 | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-hydroxyethylidene)bisphosphonic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering of Tetrapotassium Etidronate

Established Synthesis Pathways for Etidronic Acid Precursors

The commercial production of etidronic acid (HEDP) predominantly relies on two main synthetic routes, distinguished by their primary reactants: phosphorus trichloride (B1173362) systems and acetic anhydride (B1165640) systems. These methods have been refined over decades to optimize yield, purity, and cost-effectiveness.

Phosphorus Trichloride Reaction Systems

The synthesis is typically carried out by reacting phosphorus trichloride with acetic acid, sometimes in the presence of a tertiary amine or with the addition of water. biris.aeoxinshimi.com The reaction conditions are generally mild, proceeding at atmospheric pressure and temperatures ranging from 25°C to 120°C. thfine.comsmolecule.com The process involves heating and distilling the mixture, which generates by-products like acetyl chloride and hydrogen chloride gas. biris.aegoogle.com These by-products are often recovered and reused to improve economic efficiency. google.com The subsequent hydrolysis of the reaction intermediate yields etidronic acid. cir-safety.org This method is known for its high efficiency, with product purity reaching up to 97% and yields often exceeding 95%. thfine.com

A typical industrial process involves adding phosphorus trichloride slowly to an acetic acid-water solution in a reactor while controlling the temperature between 20-45°C. biris.ae After the addition, the mixture is heated to 45-65°C and held in a reflux state for several hours to complete the reaction. biris.ae

Table 1: Reaction Parameters for Phosphorus Trichloride Synthesis of Etidronic Acid

| Parameter | Value/Condition | Source |

|---|---|---|

| Primary Reactants | Phosphorus trichloride, Acetic Acid | thfine.comoxinshimi.comsmolecule.com |

| Reaction Temperature | 25°C - 120°C | thfine.comsmolecule.com |

| Initial Temperature Control | 20°C - 45°C | biris.ae |

| Reflux Temperature | 45°C - 65°C | biris.ae |

| Pressure | Atmospheric | thfine.com |

| Typical Purity | ~95% - 97% | thfine.comcir-safety.org |

| Typical Yield | >95% | thfine.com |

Acetic Anhydride Reaction Systems

An alternative established pathway for etidronic acid synthesis involves the reaction of phosphorous acid (H₃PO₃) with acetic anhydride ((CH₃CO)₂O). cir-safety.orgwikipedia.org This method may also use a mixture of acetic acid and acetic anhydride with phosphorous acid. cir-safety.orgcir-safety.org

In this process, phosphorous acid is often premixed with acetic acid, and then acetic anhydride is continuously added to the solution. cir-safety.org The reaction mixture is heated, and the exothermic reaction raises the temperature further. cir-safety.org Following the reaction, the solution is hydrolyzed and then cooled to allow for the crystallization of the etidronic acid product, which is then filtered and dried. cir-safety.org One documented example of this continuous process reported a conversion rate of phosphorous acid to HEDP of 86%. cir-safety.org

Table 2: Example Parameters for Acetic Anhydride Synthesis of Etidronic Acid

| Parameter | Value/Condition | Source |

|---|---|---|

| Primary Reactants | Phosphorous acid, Acetic anhydride | cir-safety.orgwikipedia.org |

| Optional Reactant | Acetic acid | cir-safety.orgcir-safety.org |

| Initial Heating | ~190°F (~88°C) | cir-safety.org |

| Reaction Zone Temperature | ~275°F (~135°C) | cir-safety.org |

| Reported Conversion Rate | 86% | cir-safety.org |

Conversion to Tetrapotassium Salt: Industrial Scale Considerations

The conversion of etidronic acid to its tetrapotassium salt is fundamentally an acid-base neutralization reaction. On an industrial scale, this process requires precise control over several parameters to ensure the final product's quality, stability, and purity.

Etidronic acid is a tetraprotic acid, meaning it has four acidic protons that can be neutralized. cir-safety.org To produce tetrapotassium etidronate, a strong base containing potassium, such as potassium hydroxide (B78521) (KOH), is reacted with the etidronic acid solution. google.comresearchgate.net The stoichiometry of the reaction must be carefully managed to ensure all four protons are replaced by potassium ions.

Key industrial considerations for this neutralization process include:

pH Control: The pH of the reaction mixture must be continuously monitored and adjusted. The final pH will dictate the degree of protonation and ensure the formation of the tetrapotassium salt rather than di- or tripotassium salts. cir-safety.org

Temperature Management: Neutralization reactions are exothermic. Industrial reactors must be equipped with adequate cooling systems to manage the heat generated, prevent side reactions, and ensure the stability of the final product.

Solvent and Concentration: The reaction is typically carried out in an aqueous solution. google.com The concentration of the reactants must be optimized to facilitate an efficient reaction and subsequent purification steps, such as crystallization or drying, to produce the final solid or liquid concentrate.

Purification: After neutralization, the resulting solution of this compound may undergo purification steps to remove any unreacted starting materials or by-products. This can involve filtration, crystallization, and drying to meet the required product specifications.

While specific patents often detail the synthesis of quaternary ammonium (B1175870) salts of etidronic acid and mention the use of bases like KOH for neutralization, the general principles are directly applicable to the large-scale production of simple alkali metal salts like this compound. google.com

Advancements in Green Chemistry and Sustainable Synthesis Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical manufacturing, including for bisphosphonates like etidronic acid. marketresearchintellect.comrsc.orgnih.gov The principles of green chemistry aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. nih.gov

Research into "greener" synthesis pathways for etidronic acid and its derivatives has explored several avenues:

Catalytic Synthesis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Studies have shown that etidronic acid itself can act as a mild, non-corrosive, and effective "green" catalyst in various organic reactions, suggesting a potential for auto-catalytic or more streamlined synthetic designs. researchgate.netscispace.comscholarsresearchlibrary.com

Alternative Solvents and Reaction Conditions: A major focus has been on reducing or eliminating the use of hazardous solvents and harsh reaction conditions. nih.govnih.gov Research has investigated the use of alternative solvents or even solvent-free conditions to minimize environmental impact. researchgate.netresearchgate.net Microwave-assisted synthesis has also been presented as a more environmentally friendly and effective method that can reduce reaction times. nih.gov

Waste Valorization and Circular Economy: Sustainable approaches also consider the entire lifecycle of the product. For instance, research has explored the recovery of phosphorus from wastewater containing phosphonates like HEDP, aiming to recycle this valuable resource and contribute to circular economy principles. researchgate.netacs.org

Improved Atom Economy: Efforts are being made to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. researchgate.net This includes optimizing reactant ratios and exploring novel reaction mechanisms.

These advancements are crucial for aligning the production of widely used chemicals like this compound with global sustainability goals by minimizing the environmental footprint of their manufacturing processes. marketresearchintellect.com

Fundamental Mechanisms of Action of Tetrapotassium Etidronate

Chelation Chemistry and Metal Ion Sequestration

At the core of tetrapotassium etidronate's functionality is its role as a chelating agent. nih.gov A chelating agent is a molecule that can form multiple bonds to a single metal ion, effectively sequestering it and modifying its chemical reactivity. Etidronic acid and its salts, including this compound, are recognized for their excellent metal ion sequestration properties. google.com

Complexation with Divalent and Trivalent Metal Ions

This compound exhibits a strong affinity for both divalent and trivalent metal ions. Its molecular structure, featuring two phosphonate (B1237965) groups, allows it to form stable, water-soluble complexes with a variety of metal cations. researchgate.net This process, known as chelation, effectively removes these ions from the solution, preventing them from participating in undesirable chemical reactions. tasfyehgroup.com

The parent compound, etidronic acid (HEDP), readily binds with common divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), copper (Cu²⁺), and zinc (Zn²⁺). justia.com It also forms stable chelates with trivalent metal ions like iron (Fe³⁺) and aluminum (Al³⁺). justia.com The formation of these complexes is a key aspect of its functionality in various applications. HEDP can form hexa-element chelating complexes with metal ions, being particularly effective with calcium ions. justia.com

Table 1: Metal Ions Chelated by Etidronate

| Ion Type | Examples |

| Divalent Cations | Calcium (Ca²⁺), Magnesium (Mg²⁺), Copper (Cu²⁺), Zinc (Zn²⁺) |

| Trivalent Cations | Iron (Fe³⁺), Aluminum (Al³⁺) |

This table lists common divalent and trivalent metal ions that form stable complexes with etidronate compounds.

Impact on Metal Ion-Mediated Processes

The sequestration of metal ions by this compound has significant consequences for several chemical processes. In industrial and domestic settings, the presence of "hard water" ions like calcium and magnesium can lead to the formation of insoluble precipitates (scale) and can interfere with the performance of detergents. By chelating these ions, this compound effectively softens the water, preventing scale formation and improving the efficiency of cleaning agents. drugbank.com

Furthermore, its ability to bind with transition metals like iron and copper makes it an effective corrosion inhibitor for unalloyed steel. justia.comwikipedia.org In the textile and paper industries, it is used as a peroxide stabilizer during bleaching processes. It prevents transition metal ions from catalyzing the degradation of hydrogen peroxide, ensuring the bleaching process is efficient and controlled. justia.comwikipedia.org The chelation action also helps in dissolving oxidized materials on metal surfaces. justia.com

Scale Inhibition Mechanisms

Perhaps the most critical industrial application of this compound is the prevention of mineral scale deposits, particularly calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄). google.com Its effectiveness as a scale inhibitor is not solely due to chelation but also involves interference with the physical processes of crystal formation and growth. tasfyehgroup.com

Nucleation Inhibition and Crystal Growth Modification

Scale formation begins with nucleation, the initial formation of tiny, stable crystal embryos from a supersaturated solution. This compound acts as a threshold inhibitor, meaning even at substoichiometric concentrations, it can significantly retard or prevent this nucleation process. researchgate.net It is believed to adsorb onto the active growth sites of submicroscopic crystallites, blocking their further development. researchgate.net

Once crystals have nucleated, etidronate continues to interfere with their development by inhibiting crystal growth. nih.govresearchgate.net Its molecules adsorb onto the surface of existing crystals, particularly at the active growth sites, which prevents the further addition of ions from the solution and thereby halts or slows the crystal's enlargement. researchgate.netmcmaster.ca Studies have shown that etidronic acid inhibits the formation, growth, and dissolution of hydroxyapatite (B223615) crystals through chemisorption to calcium phosphate (B84403) surfaces. nih.gov

Crystal Lattice Distortion and Adsorption Phenomena

The adsorption of etidronate molecules onto the crystal surface does more than just block growth; it can also induce physical changes in the crystal structure. When scale inhibitors adsorb onto the surface of a growing crystal, they can disrupt the ordered arrangement of ions, leading to a distortion of the crystal lattice. researchgate.net This distortion makes the resulting crystal less stable and more prone to breaking apart, further mitigating scale buildup. researchgate.net

The adsorption process itself is a key phenomenon. Research on the interaction of etidronate's parent acid with calcite (a form of calcium carbonate) shows that it adsorbs onto the crystal surface. researchgate.net This adsorption is a crucial step that enables the subsequent inhibition of growth and distortion of the lattice structure. The strong affinity of bisphosphonates for the calcium phosphate apatite surface inhibits both the formation and dissolution of the crystals. mcmaster.ca

Dispersion Effects on Particulate Matter

In addition to inhibiting the formation and growth of new scale, this compound also helps to manage existing particulate matter. It acts as a dispersant, preventing small particles, such as mineral precipitates or colloidal clays, from agglomerating into larger, more problematic masses. google.com By adsorbing onto the surface of these particles, the etidronate molecules can impart a negative charge, causing the particles to repel each other and remain suspended in the bulk solution. This dispersive action helps to keep surfaces clean and prevent the settling and accumulation of sludge and other deposits. um.edu.mt

Corrosion Inhibition Properties

This compound, a salt of etidronic acid, is recognized for its effective corrosion-inhibiting properties, particularly on unalloyed steel. wikipedia.orgatamankimya.com Its efficacy stems from its chemical structure as an organophosphonate, which allows it to interact with metal surfaces and mitigate corrosive processes. wikipedia.org This compound is utilized in various sectors, including water treatment systems, oil fields, and low-pressure boilers, to prevent corrosion. atamankimya.com

Surface Passivation and Film Formation

The primary mechanism by which this compound inhibits corrosion is through surface passivation, which involves the formation of a protective film at the metal-solution interface. core.ac.ukuv.mx As an organophosphoric acid inhibitor, it has the ability to chelate with metal ions such as iron (Fe), copper (Cu), and zinc (Zn) that are present on the metal's surface. This chelation process results in the formation of a stable, complex compound layer that adheres to the surface.

This adsorbed film acts as a physical barrier, isolating the metal from the corrosive environment and hindering the electrochemical reactions that cause metal dissolution. uv.mx The process is a form of anodic inhibition, where the inhibitor shifts the corrosion potential of the metal into a passive range, significantly reducing the corrosion rate. uv.mx This protective layer is also capable of dissolving already-formed oxidized materials on the metal surface. The phosphonate groups within the etidronate molecule are critical for the strong adsorption and formation of this resilient passivating film. google.com

Synergistic Effects with Other Inhibitors

The corrosion inhibition efficiency of this compound can be significantly enhanced when used in combination with other chemical agents, a phenomenon known as synergism. uv.mx It is commonly formulated with polycarboxylic acids and shows improved corrosion inhibition in the presence of zinc and other phosphates. atamankimya.com

A well-documented synergistic mechanism occurs when organic inhibitors like etidronates are combined with halide ions, such as potassium iodide (KI). arabjchem.orgmdpi.comnih.gov In these systems, the halide ions, which are highly electronegative, first adsorb onto the metal surface. mdpi.com This initial layer creates a net negative charge on the surface, which in turn facilitates the strong electrostatic adsorption of the cationic components of the organic inhibitor. arabjchem.orgmdpi.com This cooperative adsorption leads to a denser, more stable protective film than either component could form alone, resulting in a substantial increase in inhibition efficiency. uv.mxarabjchem.org

The table below illustrates the synergistic effect observed between a plant extract inhibitor (a complex mixture of organic compounds) and potassium iodide (KI) on the corrosion of steel, demonstrating how combining agents can dramatically improve performance.

| Inhibitor System | Concentration | Inhibition Efficiency (%) | Synergy Coefficient (s) |

| Orange Peel Extract (OPE) | 0.8 g/L | 80.16% | N/A |

| Potassium Iodide (KI) | 0.1 g/L | 35.68% | N/A |

| OPE + KI | 0.8 g/L + 0.1 g/L | 97.05% | > 1 |

| Data derived from a study on synergistic inhibition, demonstrating the principle of enhanced efficiency. The synergy coefficient 's' being greater than 1 indicates a synergistic effect. arabjchem.org |

Stabilization and Auxiliary Functions in Complex Formulations

Beyond its role in corrosion control, the potent chelating ability of this compound makes it a highly effective stabilizer and functional ingredient in a wide array of complex formulations, from industrial bleaches to personal care products. atamankimya.comindustrialchemicals.gov.au

Peroxide Stabilization in Bleaching Systems

In formulations containing hydrogen peroxide or other active oxygen compounds, this compound serves as a crucial stabilizer. atamankimya.comindustrialchemicals.gov.au Its primary function is to prevent the degradation of peroxides that is catalyzed by the presence of trace transition metal ions like iron, copper, and manganese. wikipedia.orgatamankimya.com By sequestering these metal ions, this compound effectively deactivates their catalytic activity, preserving the strength and extending the shelf life of bleaching agents. This stabilization is vital in the detergent, textile, and dyeing industries. wikipedia.orgatamankimya.com

Emulsion Stabilization and Viscosity Control

In the cosmetics and personal care industry, this compound is valued for its role in maintaining product integrity. industrialchemicals.gov.au It is used as an emulsion stabilizer, where its chelating action prevents metal ions from destabilizing the delicate structure of creams and lotions. atamankimya.comindustrialchemicals.gov.au Additionally, it functions as a viscosity control agent. wikipedia.org Its inclusion in cosmetic formulations helps to achieve and maintain the desired thickness and consistency, ensuring the product's stability and texture over its lifespan. atamankimya.comindustrialchemicals.gov.au

Industrial and Technological Applications of Tetrapotassium Etidronate

Water Treatment Systems

Tetrapotassium etidronate plays a crucial role in various water treatment applications due to its ability to sequester metal ions and prevent the formation of mineral scale.

Cooling Water and Boiler Systems

In industrial settings, cooling towers and boilers are susceptible to the formation of scale, primarily calcium carbonate, which can impede heat transfer and reduce efficiency. lautanairindonesia.commomar.com this compound, often in conjunction with other chemicals like phosphonates and polymers, is utilized as a scale and corrosion inhibitor in circulating cooling water systems and both low and high-pressure boilers. wikipedia.orggoogle.comgoogleapis.com Its function is to prevent the precipitation of minerals and disperse existing suspended solids. momar.com The compound is effective in controlling scale by distorting the crystal structure of calcium carbonate, rendering the crystals non-adherent. This helps to maintain the cleanliness of heat exchangers, even in waters with high calcium content. It also exhibits corrosion-inhibiting properties, particularly for unalloyed steel. wikipedia.org

Oil Field Applications

The oil and gas industry utilizes this compound for scale control in oilfield water systems. wikipedia.orggreen-mountainchem.comcir-safety.orgcir-safety.org Scale deposition in wellbores and production equipment is a significant issue that can lead to reduced oil production and increased operational costs. medwinpublishers.com this compound is employed to inhibit the formation of common oilfield scales such as calcium carbonate, barium sulfate (B86663), and strontium sulfate. halliburton.com It can be used in various applications, including downhole treatments and in conjunction with hydraulic fracturing and acidizing operations. halliburton.com The compound's ability to chelate metal ions and interfere with crystal growth makes it an effective solution for maintaining production flow and extending the economic life of oil reservoirs. wikipedia.orghalliburton.com

Swimming Pool Maintenance and Stain Prevention

This compound is used in swimming pool maintenance as a stain and scale inhibitor. wikipedia.org It works by sequestering metal ions like iron, copper, and manganese that can be present in the water. wikipedia.orgpettispools.com By binding to these ions, it prevents them from oxidizing and precipitating, which would otherwise cause staining on pool surfaces. wikipedia.orgatamankimya.com Regular use helps to maintain water clarity and the aesthetic appearance of the pool. wikipedia.orgcanada.ca

Chemical Processing and Manufacturing

The chelating and stabilizing properties of this compound make it a valuable component in various chemical processing and manufacturing industries. wikipedia.orgnih.gov

Detergent and Cleaning Agent Formulations

Table 1: Industrial Applications of this compound in Cleaning

| Industry Sector | Application | Function |

| Household & Industrial Cleaning | Laundry detergents, all-purpose cleaners | Hard water softener, enhances surfactant performance, stabilizes formulation. wikipedia.orglush.com |

| Metal Cleaning | Surface preparation for finishing and plating | Removes metal oxides, controls metal ion contamination. green-mountainchem.com |

Textile Industry Processes: Dye-Fixing and Peroxide Stabilization

The textile industry employs this compound in several key processes. wikipedia.orgindustrialchemicals.gov.au During dyeing, it acts as a dye-fixing agent, helping to improve the adhesion of the dye to the fabric, which enhances colorfastness and vibrancy. wikipedia.orgtenycol.com

Furthermore, in the bleaching of textiles with hydrogen peroxide, this compound serves as a crucial peroxide stabilizer. wikipedia.orggreen-mountainchem.comindustrialchemicals.gov.au Hydrogen peroxide can decompose rapidly in the presence of metal ions, which can lead to uneven bleaching and damage to the fabric fibers. drpetry.depatsnap.com this compound chelates these metal ions, controlling the decomposition rate of the peroxide and ensuring a more uniform and effective bleaching process. wikipedia.orgdrpetry.degoogle.com This helps in achieving the desired whiteness without compromising the integrity of the textile. patsnap.com

Metal Surface Preparation and Electroplating

In the realm of metal surface treatment, this compound is utilized as a cleaning agent for both metal and non-metal surfaces. wikipedia.org Its ability to form stable complexes with metal ions like iron, copper, and zinc allows it to dissolve oxides on metal surfaces, preparing them for subsequent treatments such as painting or plating. This chelating action is crucial in preventing the precipitation of metal hydroxides and salts, which can interfere with the finishing process.

Within the electroplating industry, this compound serves as a key component in non-cyanide plating baths. wikipedia.org It acts as a complexing agent, controlling the concentration of metal ions in the plating solution and ensuring a uniform and high-quality deposition of the metal coating. atamankimya.com By preventing the contamination of the plating bath with unwanted metal ions, it contributes to the longevity and efficiency of the plating process. The use of this compound and other etidronates helps to avoid the formation of corrosive by-products, which is particularly advantageous for maintaining the integrity of metallic surfaces. google.com

The compound's effectiveness as a scale and corrosion inhibitor at elevated temperatures further enhances its utility in industrial settings where metal treatment processes are often conducted.

Table 1: Applications of this compound in Metal Treatment

| Application | Function | Benefit |

|---|---|---|

| Metal Surface Cleaning | Dissolves metal oxides | Prepares surfaces for finishing |

| Non-Cyanide Electroplating | Chelating agent | Controls metal ion concentration for uniform coating |

| Corrosion Inhibition | Forms protective complexes | Prevents corrosion of metal surfaces |

Construction Materials: Cement Hydration Retardation

This compound, and more broadly etidronic acid and its salts, are recognized for their function as retardants in construction materials, specifically in concrete and cement. wikipedia.orgsmolecule.com The primary role of these compounds is to delay the hydration of cement, which is the chemical reaction between cement and water that leads to setting and hardening. wikipedia.org This retardation extends the dormant period of the concrete mixture, providing a longer window for transportation, placement, and finishing. wikipedia.org

The mechanism by which etidronates retard cement hydration involves their interaction with the hydrating cement compounds. trb.org It is hypothesized that these organic admixtures adsorb onto the surface of the growing calcium hydroxide (B78521) nuclei, a key product of cement hydration. trb.org This adsorption, facilitated by a chelation process, inhibits the crystal growth of calcium hydroxide, thereby prolonging the induction period before the concrete begins to set. trb.org

Research has shown that the addition of phosphonates, such as those derived from etidronic acid, can affect the hydration of clinker, the primary component of cement. In some cases, at higher concentrations, an acceleration of hydration has been observed, indicating a complex interaction mechanism. vdz-online.de The retarding action of compounds like tetrapotassium pyrophosphate, which is structurally similar, is attributed to the formation of sparingly soluble calcium phosphate (B84403) on the particle surfaces. vdz-online.de

Table 2: Effects of Retarders on Cement Hydration

| Retarder Type | Proposed Mechanism of Action | Primary Effect |

|---|---|---|

| Etidronates (Phosphonates) | Adsorption on calcium hydroxide nuclei, chelation of calcium ions. trb.orgsintef.no | Prolongs the dormant period before setting. wikipedia.org |

| Lignosulfonates | Adsorption on hydrating products, complexation. sintef.no | Retards hydration of both C3A and C3S. sintef.no |

| Sugars (e.g., Sucrose) | Adsorption on growing particles of hydration products, complexation of calcium. sintef.no | Inhibits the growth of calcium hydroxide and C-S-H. sintef.no |

Research Formulations and Material Science Applications (non-human related)

Beyond its established industrial uses, this compound and its parent compound, etidronic acid, are subjects of interest in research formulations and material science, excluding human-related applications. Their unique chemical properties, particularly their strong chelating ability and interaction with metal ions, make them valuable in the development of new materials and formulations.

In material science, the ability of etidronates to form stable complexes with a variety of metal ions is being explored for the creation of novel materials with tailored properties. For instance, the interaction with metal ions can be harnessed to control the synthesis and structure of inorganic-organic hybrid materials. These materials may find applications in catalysis, separation processes, or as specialized coatings.

Research into quaternary ammonium (B1175870) etidronates, derived from etidronic acid, highlights their potential in creating biocidal and anti-corrosive compositions. google.com These compounds are being investigated for their effectiveness in disinfecting various surfaces, including metal, glass, and ceramic, and for preventing microbial growth in applications such as water treatment and coatings. google.com The absence of corrosive counter-ions in these formulations is a significant advantage for applications involving metallic surfaces. google.com

The fundamental properties of etidronic acid and its salts, such as their solubility in water and insolubility in organic solvents, are key characteristics that researchers manipulate in formulating new products. Their function as chelating agents allows for the precise control of metal ion activity in various chemical systems, which is a critical aspect of designing new functional materials and formulations.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Etidronic acid |

| Hydroxyethylidene Diphosphonic Acid (HEDP) |

| Iron |

| Copper |

| Zinc |

| Calcium hydroxide |

| Tricalcium aluminate (C3A) |

| Tetrapotassium pyrophosphate |

| Calcium phosphate |

Environmental Science and Remediation Aspects of Etidronate Compounds

Environmental Fate and Degradation Pathways

Tetrapotassium etidronate, a salt of etidronic acid (HEDP), is part of the phosphonate (B1237965) group of chemicals. heraproject.com The environmental behavior of these compounds is largely influenced by their strong interaction with inorganic surfaces and their resistance to biodegradation. santos.com

Biodegradability and Persistence in Aquatic Systems

Etidronate and its salts are not readily biodegradable in aquatic environments. santos.combensos.com Standard screening tests for biodegradability show a low degree of ultimate biodegradation. heraproject.com For instance, in a closed bottle test, etidronic acid (HEDP) showed 0% degradation after 30 days, and in another ready biodegradation test, only 1-3% degradation was observed after 28 days. santos.com Inherent biodegradability tests also indicate a low potential for breakdown. heraproject.com

Studies using radiolabelled HEDP in non-sterile natural water demonstrated only 2% ultimate biodegradation in the dark and 2.7% in sunlight after 60 days. santos.com The presence of sediment slightly increased the degradation to 7.1% over 50 days. santos.com This resistance to microbial breakdown means that etidronate compounds can persist in the water column. bensos.com However, their removal from the aqueous phase is primarily governed by other mechanisms. santos.com

Ecotoxicological Considerations in Non-Human Ecosystems

The ecotoxicological profile of etidronate is characterized by low acute toxicity to some aquatic organisms but moderate toxicity to others, which is likely related to its function as a chelating agent. santos.com

Impact on Aquatic Organisms

Studies on etidronic acid (HEDP) have shown low acute toxicity to fish and invertebrates. santos.com However, it exhibits moderate toxicity to algae. santos.com This effect on algae is thought to be due to the complexation of essential trace metals by HEDP, making them unavailable for the algae. santos.com For example, etidronate is a known inhibitor of calcification in corals. researchgate.net The environmental risk of HEDP to the aquatic environment and sediment may be a concern, depending on the concentration. heraproject.com

Table 1: Acute Aquatic Toxicity of Etidronic Acid (HEDP)

| Organism | Test Type | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| Fish | Acute | LC50 | >100 | santos.com |

| Invertebrates (Daphnia) | Acute | EC50 | >100 | santos.com |

This table is for illustrative purposes and synthesizes data from the provided source. Specific values can vary between studies.

Bioaccumulation Potential

Etidronate has a low potential for bioaccumulation in aquatic organisms. santos.com The bioconcentration factor (BCF) values in fish for HEDP are reported to be between <2 and 71. santos.com Based on these values, HEDP does not meet the criteria for being a bioaccumulative substance. santos.com Its high hydrophilicity and strong adsorption to inorganic materials, rather than partitioning into fatty tissues, contribute to this low bioaccumulation potential. santos.com

Waste Management and Disposal Strategies

The management of waste containing etidronate compounds should consider their persistence and potential environmental impact. Since these compounds are not readily biodegradable, disposal methods should focus on containment and preventing their release into aquatic systems. bensos.comuef.fi

In industrial and laboratory settings, chemical waste management practices are crucial. upenn.edu Waste containing etidronates should be treated as hazardous chemical waste. upenn.edu Strategies for waste minimization, such as ordering only the necessary quantities and substituting with less hazardous alternatives where feasible, are recommended. upenn.edu

For disposal, precipitation of the phosphonates can be a method to remove them from liquid waste streams. ptb.de The resulting solid waste can then be managed in controlled landfills. ptb.de Incineration at high temperatures in properly designed facilities is another potential disposal method for organic hazardous wastes, although the formation of toxic by-products must be controlled. ptb.de

The U.S. Environmental Protection Agency (EPA) has regulations for the management of hazardous waste, which would apply to concentrated forms of etidronate waste. epa.gov These regulations outline requirements for proper storage, labeling, and disposal to minimize environmental release. upenn.eduepa.gov

Treatment Technologies for Effluents Containing Etidronates

Advanced Oxidation Processes (AOPs):

Advanced Oxidation Processes (AOPs) are considered highly effective for the degradation of refractory organic pollutants like etidronates. mdpi.commdpi.com These processes generate highly reactive hydroxyl radicals (•OH) that can break down the complex structure of etidronate molecules. mdpi.comresearchgate.net Common AOPs include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to produce hydroxyl radicals. mdpi.commdpi.com It has been shown to be effective in degrading various organic contaminants. mdpi.com

Fenton and Photo-Fenton: The Fenton process uses a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction with UV light, leading to more efficient degradation. mdpi.com

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with pollutants or be combined with other processes like UV or H₂O₂ to generate hydroxyl radicals. mdpi.com

Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. mdpi.com

The effectiveness of AOPs can be influenced by factors such as pH, the presence of other inorganic ions, and the concentration of the target pollutant. mdpi.com While AOPs can achieve high degradation efficiency, they can also be energy-intensive and may require the handling of hazardous chemicals. researchgate.net

Adsorption:

Adsorption is a physical process where pollutants are removed from wastewater by binding to the surface of an adsorbent material. Activated carbon is a widely used adsorbent due to its high surface area and porous structure. researchgate.netmdpi.com It has shown effectiveness in adsorbing a variety of organic compounds. mdpi.com The efficiency of adsorption depends on the properties of the activated carbon, the concentration of the adsorbate, and the pH of the solution. mdpi.com Other materials, such as synthetic resins and modified clays, have also been explored as potential adsorbents for phosphonates. quadragroup.storegoogle.com

Membrane Filtration:

Membrane filtration technologies, such as nanofiltration (NF) and reverse osmosis (RO), can physically separate etidronates from water. These processes use semi-permeable membranes that allow water molecules to pass through while retaining larger molecules and ions.

Nanofiltration (NF): NF membranes have a pore size that allows for the removal of divalent ions and larger organic molecules, making them potentially suitable for etidronate removal.

Reverse Osmosis (RO): RO has the smallest pore sizes and can remove a wide range of dissolved solids, including monovalent ions and small organic molecules.

Membrane processes are effective but can be prone to fouling, where the membrane surface becomes clogged, reducing its efficiency. Pre-treatment of the effluent is often necessary to minimize fouling.

Integrated Treatment Systems:

Table 1: Overview of Treatment Technologies for Etidronate-Containing Effluents

| Technology | Description | Key Operating Principles | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Destruction of pollutants through reaction with highly reactive species like hydroxyl radicals. mdpi.commdpi.com | Generation of radicals via UV/H₂O₂, Fenton reaction, ozonation, or photocatalysis. mdpi.comresearchgate.net | High degradation efficiency for refractory compounds. mdpi.com | High energy consumption, potential for byproduct formation, and chemical handling. researchgate.net |

| Adsorption | Removal of pollutants by binding to the surface of an adsorbent material. researchgate.net | Physical binding onto materials like activated carbon. quadragroup.storegoogle.com | Effective for a wide range of organics, can be regenerated. mdpi.com | Adsorbent capacity is finite, and disposal or regeneration of spent adsorbent is required. |

| Membrane Filtration (NF/RO) | Physical separation of pollutants using semi-permeable membranes. | Size exclusion and charge repulsion. | High removal efficiency, produces high-quality effluent. | Prone to fouling, high operating pressure required for RO, produces a concentrated waste stream. |

| Integrated Systems | Combination of two or more treatment technologies. frontiersin.org | Synergistic effects of different removal mechanisms. | Higher overall removal efficiency, potentially more cost-effective. frontiersin.org | Increased complexity in operation and control. |

Remediation Approaches for Contaminated Environments

The remediation of environments contaminated with etidronates and other persistent organic pollutants presents a significant challenge. Remediation strategies aim to either remove, degrade, or stabilize the contaminants in soil and water.

Biodegradation:

Biodegradation involves the use of microorganisms to break down contaminants into less harmful substances. pjoes.comscirp.org While etidronates are generally considered to be poorly biodegradable, some microbial activity may contribute to their slow degradation over time. printerbase.co.uk Research into microbial degradation pathways for phosphonates is ongoing, with a focus on identifying and isolating microorganisms capable of cleaving the stable carbon-phosphorus (C-P) bond. mdpi.com The effectiveness of biodegradation is influenced by environmental factors such as pH, temperature, moisture, and the availability of other nutrients. mdpi.comresearchgate.net

Phytoremediation:

Phytoremediation is a technology that uses plants to clean up contaminated environments. researchtrends.netclu-in.org Different phytoremediation techniques can be applied:

Phytoextraction: Plants absorb contaminants from the soil or water and accumulate them in their tissues. clu-in.org These plants can then be harvested and disposed of.

Rhizodegradation: The release of substances by plant roots stimulates the growth and activity of microorganisms in the rhizosphere (the soil region around the roots), which then degrade the contaminants. jrte.org

Phytostabilization: Plants are used to reduce the mobility of contaminants in the soil, preventing them from leaching into groundwater or spreading through wind erosion. frontiersin.org

The selection of plant species is crucial for the success of phytoremediation and depends on the specific contaminant and environmental conditions. researchtrends.net

Chemical Degradation:

In-situ chemical degradation involves the introduction of chemical reagents into the contaminated soil or water to break down the pollutants. itrcweb.org This can include:

In-Situ Chemical Oxidation (ISCO): This technique uses strong oxidants like permanganate, persulfate, or Fenton's reagent to destroy organic contaminants. itrcweb.org

In-Situ Chemical Reduction (ISCR): Reductive agents, such as zero-valent iron (ZVI), can be used to degrade certain types of pollutants. itrcweb.org

The application of these chemical methods requires careful consideration of the local geology and hydrogeology to ensure effective delivery of the reagents and to avoid unintended environmental consequences. itrcweb.org

Natural Attenuation:

In some cases, natural processes, including biodegradation, dispersion, and adsorption, may be sufficient to reduce contaminant concentrations to acceptable levels over time. frontiersin.org This approach, known as monitored natural attenuation (MNA), requires a thorough understanding of the site-specific conditions and long-term monitoring to ensure its effectiveness. itrcweb.org

Table 2: Remediation Approaches for Etidronate Contamination

| Approach | Description | Mechanism | Applicability |

|---|---|---|---|

| Biodegradation | Use of microorganisms to break down contaminants. scirp.org | Enzymatic breakdown of organic molecules by bacteria and fungi. mdpi.com | Soil and water, often enhanced by providing optimal conditions for microbial activity. frontiersin.org |

| Phytoremediation | Use of plants to remove, degrade, or stabilize contaminants. researchtrends.netclu-in.org | Phytoextraction, rhizodegradation, and phytostabilization. clu-in.orgjrte.orgfrontiersin.org | Soil and shallow groundwater contaminated with organic and inorganic pollutants. clu-in.org |

| Chemical Degradation | In-situ application of chemical reagents to destroy pollutants. itrcweb.org | Oxidation or reduction of contaminant molecules. itrcweb.org | Source zones with high contaminant concentrations in soil and groundwater. itrcweb.org |

| Natural Attenuation | Reliance on natural processes to reduce contamination. frontiersin.org | Biodegradation, dispersion, dilution, and adsorption. itrcweb.org | Sites where contaminant migration is limited and risks are low. itrcweb.org |

Advanced Analytical Methodologies for Tetrapotassium Etidronate

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of etidronate from complex matrices. Various chromatographic approaches have been developed to overcome the challenges posed by its chemical properties.

Ion Chromatography with Suppressed Conductometric Detection

Ion chromatography (IC) coupled with suppressed conductometric detection is a highly effective method for the analysis of etidronate and its salts. google.com This technique is particularly advantageous due to its sensitivity, selectivity, and the use of aqueous-based mobile phases, which aligns with green chemistry principles. google.com

In a typical IC system for etidronate analysis, an anion-exchange column, such as an IonPac AS11-HC, is used for separation. google.com An isocratic elution with a potassium hydroxide (B78521) (KOH) solution serves as the eluent. google.com Following separation, an anionic suppressor is employed to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. google.com This methodology has been successfully applied to determine etidronate in various products, demonstrating good specificity with minimal interference from the sample matrix. google.com

A developed IC method with suppressed conductivity detection showed a quantitative lower limit of 0.05% and a linear range of 0.2 mg/L to 8.0 mg/L, with a correlation coefficient (r²) of 0.9999. google.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers several versatile approaches for the determination of tetrapotassium etidronate, even in the absence of a UV-absorbing chromophore. ekb.egresearchgate.net

One common strategy is indirect UV detection . This involves the addition of a UV-absorbing compound, or "probe," to the mobile phase. scribd.comresearchgate.net When the non-chromophoric analyte elutes, it causes a decrease in the background absorbance, resulting in a negative peak that can be quantified. scribd.comresearchgate.net For instance, sodium salicylate (B1505791) has been used as a probe in a reversed-phase HPLC method, with detection at 210 nm. scribd.comresearchgate.net This approach has demonstrated good linearity over a concentration range of 50-300 μg/mL. scribd.comresearchgate.net

Another advanced detection method is the Charged Aerosol Detector (CAD) . CAD is a mass-sensitive detector that can be used for the analysis of non-volatile analytes, irrespective of their optical properties. researchgate.net An HPLC method utilizing a mixed-mode column and CAD has been developed for the stability-indicating analysis of etidronate. researchgate.net This method allows for the separation of etidronate from its impurities within a short run time. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly specific and sensitive platform for the quantification of etidronate, particularly in biological matrices. eurofins.com An LC-MS/MS method has been developed for the determination of etidronate in plasma and urine, utilizing electrospray ionization (ESI) in negative ion mode. eurofins.com This method demonstrated a quadratic regression over a concentration range of 50 ng/mL to 5000 ng/mL. eurofins.com

| HPLC Method | Detector | Principle | Key Findings |

| Reversed-Phase HPLC | Indirect UV Detection | A UV-absorbing probe in the mobile phase is displaced by the analyte, causing a negative peak. scribd.comresearchgate.net | Linearity was achieved in the concentration range of 50-300 μg/mL. scribd.comresearchgate.net |

| Mixed-Mode HPLC | Charged Aerosol Detector (CAD) | The analyte is nebulized and charged, and the charge is measured. researchgate.net | A rapid and stability-indicating method was developed for etidronate and its impurities. researchgate.net |

| Liquid Chromatography | Tandem Mass Spectrometry (LC-MS/MS) | The analyte is ionized, and its mass-to-charge ratio is measured, providing high specificity. eurofins.com | A sensitive method for etidronate in biological fluids with a range of 50-5000 ng/mL was validated. eurofins.com |

Spectroscopic Characterization for Mechanistic and Quantitative Studies

Spectroscopic techniques are invaluable for elucidating the structure, bonding, and quantitative aspects of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for the characterization and purity assessment of phosphorus-containing compounds like etidronate. oxinst.com The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly amenable to NMR analysis. oxinst.com

³¹P NMR provides detailed information about the chemical environment of the phosphorus atoms within the etidronate molecule. nih.gov It can be used to study the binding of etidronate to surfaces like hydroxyapatite (B223615), providing insights into its mechanism of action. nih.gov Studies have shown that the binding affinity of etidronate derivatives to hydroxyapatite can be assessed by monitoring changes in the ³¹P NMR spectra. nih.gov Furthermore, ³¹P NMR is utilized to determine the purity of etidronate products and to characterize related ester derivatives. beilstein-journals.org

Infrared (IR) and X-ray Diffraction (XRD) Spectroscopy for Mechanistic Insights

Infrared (IR) spectroscopy and X-ray Diffraction (XRD) are crucial for understanding the solid-state properties and molecular structure of etidronate.

Infrared (IR) spectroscopy provides information about the functional groups and bonding within the etidronate molecule. nih.govmhlw.go.jp The IR spectrum of etidronate shows characteristic absorption bands corresponding to the P-O, C-O, and O-H bonds, which can be used for identification and to study interactions with other substances. nih.govpatsnap.com

| Spectroscopic Technique | Information Obtained | Application for Etidronate |

| ³¹P NMR | Chemical environment of phosphorus atoms, purity, molecular interactions. oxinst.comnih.gov | Purity assessment, studying binding to hydroxyapatite, characterization of derivatives. nih.govbeilstein-journals.org |

| Infrared (IR) | Functional groups, molecular vibrations, intermolecular interactions. nih.govmhlw.go.jp | Identification, confirming molecular structure after processes like electrolytic deposition. nih.govpatsnap.com |

| X-ray Diffraction (XRD) | Crystalline structure, polymorphism, phase transitions. nih.govresearchgate.net | Characterization of different solid-state forms, stability studies. nih.govnih.gov |

Electrochemical and Other Quantitative Detection Methods

Beyond chromatography and spectroscopy, other analytical methods are employed for the quantitative determination of this compound.

Spectrophotometry , based on complex formation, offers a simple and economical approach for etidronate estimation. ekb.eg A method has been developed based on the formation of a complex between etidronate and ferric chloride, with the resulting complex being measured at 300 nm. ekb.eg This method demonstrated good linearity in the range of 5.0–50.0 µg/mL. ekb.eg

Electrochemical methods have also been explored for the detection of etidronate. An environmentally friendly and selective turn off-on fluorescent probe based on nitrogen/sulfur co-doped carbon dots has been developed for the detection of both copper (Cu²⁺) and etidronate disodium (B8443419) (ETD). researchgate.net

Electrolytic deposition has been used to create a calcium etidronate drug coating on titanium substrates. nih.gov The molecular structure of the deposited etidronate was confirmed using electrospray-ionization mass-spectrometry (ESI-MS) and Fourier-transformed infrared spectroscopy. nih.gov

Determination of Detection Limits and Quantification Capabilities in Complex Matrices

The accurate determination of this compound, or its active component etidronate, in complex matrices presents analytical challenges. Etidronate's lack of a significant native chromophore or fluorophore complicates its detection by conventional spectrophotometric methods, often necessitating derivatization or the use of specialized, more universal detectors. scielo.brtandfonline.com The complexity of the sample matrix, whether biological fluids, pharmaceutical formulations, or consumer products, can introduce interfering substances that affect the sensitivity, specificity, and accuracy of quantification. nih.gov Consequently, a variety of advanced analytical methodologies have been developed and validated to establish reliable limits of detection (LOD) and limits of quantification (LOQ) in these challenging environments.

High-performance liquid chromatography (HPLC) and ion chromatography (IC) are central to the quantification of etidronate. researchgate.netresearchgate.net However, the choice of detector is critical for achieving the required sensitivity. For instance, a stability-indicating HPLC method employing a mixed-mode column coupled with a Charged Aerosol Detector (CAD) has been validated for analyzing etidronate disodium. nih.gov This method demonstrated an LOQ of less than 6.16 μg/mL and an LOD of less than 1.85 μg/mL in pharmaceutical preparations. researchgate.net The CAD is a mass-based detector that provides a nearly uniform response for all non-volatile and many semi-volatile analytes, making it particularly suitable for compounds like etidronate that lack a UV chromophore. thermofisher.comlcms.czchromatographyonline.com

For biological matrices such as plasma and urine, where concentrations can be very low and the matrix is inherently complex, more sensitive techniques are required. nih.govgoogle.com A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method has been developed for the quantification of etidronate in human and dog plasma and urine. eurofins.com This method, using electrospray ionization (ESI) and monitoring the specific mass transition for etidronate, established a lower limit of quantification (LLOQ) of 50 ng/mL within a linear range of 50 to 5000 ng/mL. eurofins.com The robustness of this assay was confirmed through various stability tests, proving its suitability for pharmacokinetic studies. eurofins.com An older method for biological fluids reported detection limits in the order of 0.5 µmole/L in plasma and 2.5 µmole/L in urine. nih.gov

Electrochemical methods offer an alternative approach. A sensor based on a copper nanoparticle-modified carbon paste electrode was developed for the amperometric determination of etidronate. scielo.br This technique, applied to pharmaceutical tablets, achieved a limit of detection of 10.57 μmol L⁻¹. scielo.br More recently, a differential pulse voltammetric (DPV) sensor using a nanocomposite-modified gold electrode was reported to detect etidronic acid in pharmaceutical samples with an LOD of 0.68 μM and a linear range of 2.0–200.0 μM. mdpi.comresearchgate.net

In the context of consumer products, an ion chromatography method with inhibited conductivity detection was developed to measure etidronate and its salts in complex matrices like hair care and soap products. google.com This method demonstrated a wide linear range from 0.2 mg/L to 8.0 mg/L and a quantification limit of 0.05%. google.com

The table below summarizes the detection and quantification capabilities of various analytical methods for etidronate in different complex matrices.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Etidronate in Various Matrices

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Synonym/Related Compound | CAS Number |

|---|---|---|

| This compound | (1-hydroxyethylene)diphosphonic acid, Tetrapotassium Salt | 14860-53-8 |

| Etidronic Acid | HEDP, (1-hydroxy-1-phosphonoethyl)phosphonic acid | 2809-21-4 |

| Etidronate Disodium | Disodium Etidronate | 7414-83-7 |

| Clodronate | 10596-23-3 | |

| Tiludronate | 89987-06-4 | |

| Benzoate | 65-85-0 (Benzoic acid) | |

| Citrate | 77-92-9 (Citric acid) |

Theoretical and Computational Investigations of Tetrapotassium Etidronate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as powerful tools for understanding the complex behavior of Tetrapotassium Etidronate at an atomic level. These computational methods allow researchers to predict and analyze its interactions, dynamics, and thermodynamic properties, which are crucial for its application in various fields. Simulation studies have been employed to understand its environmental fate, particularly its removal in wastewater treatment systems through adsorption to sludge rather than biodegradation. heraproject.com Furthermore, computer-assisted molecular modeling has been instrumental in the rational design of new bisphosphonate derivatives, using programs to forecast their potential biological activities before their actual synthesis. researchgate.netresearchgate.net

Investigation of Chelation Thermodynamics and Kinetics

Chelation is a primary function of etidronate, and its thermodynamic stability and kinetic properties are central to its efficacy. Etidronate is recognized as a weak chelating agent compared to stronger agents like Ethylenediaminetetraacetic acid (EDTA). jcdr.netresearchgate.net

Thermodynamics of Chelation: The stability of the chelate complexes formed by etidronate is a key aspect of its function. This stability is influenced by factors such as pH, the ratio of metal to ligand, and total concentrations. uni-hannover.deresearchgate.net Quantum-chemical calculations have been used to study the thermodynamics of chelation, revealing that the "chelate effect"—the enhanced stability of chelate complexes—is a result of contributions from both enthalpy and entropy. smith.edu The strength of a chelant's bond with a metal ion is expressed by its stability constant (log K).

Interactive Table: Chelation Power Comparison Below is a comparison of the stability constants (log K) for Tetrasodium (B8768297) Etidronate, Tetrasodium EDTA, and Sodium Gluconate with different metal ions. A higher log K value indicates a stronger bond.

| Metal Ion | Tetrasodium Etidronate (log K) | Tetrasodium EDTA (log K) | Sodium Gluconate (log K) |

| Fe³⁺ | 21.6 | 25.1 | 37.2 |

| Cu²⁺ | 6.4 | 18.8 | 36.6 |

| Data sourced from a comparative analysis of chelating agents. scribd.com |

Kinetics of Chelation: Kinetic studies show that the demineralization process promoted by etidronate is significantly slower than that of EDTA. researchgate.netnih.gov For instance, research on dentin demineralization found that both 9% and 18% concentrations of etidronic acid (HEBP) had slower kinetics than 17% EDTA. jcdr.netnih.gov The kinetics are also influenced by temperature; the therapeutic window of a mixture of tetrasodium etidronate and sodium hypochlorite (B82951) is reduced from 60 minutes at room temperature to 20 minutes when heated to 35°C, due to the accelerated loss of free available chlorine. nih.gov

Adsorption Behavior on Material Surfaces

Computational studies have investigated the adsorption of etidronate onto various surfaces, which is critical for its applications ranging from medicine to industrial water treatment.

Adsorption on Hydroxyapatite (B223615): A significant area of research is the adsorption of bisphosphonates on hydroxyapatite, the primary mineral component of bone. arxiv.orgresearchgate.net This adsorption is the basis for their use in treating bone diseases. researchgate.net Ab initio investigations, a type of computational study from first principles, have been used to compare the adsorption energies of various bisphosphonates onto the hydroxyapatite (001) surface. These studies have found that etidronate has a lower binding affinity and adsorption energy compared to other bisphosphonates like pamidronate and alendronate. arxiv.orgresearchgate.net The unique three-dimensional structure of the geminal bisphosphonate moiety (P-C-P) allows for bidentate and tridentate binding to calcium, giving it high selectivity for bone. researchgate.net

Adsorption on Other Materials: Beyond biological surfaces, etidronate's adsorption properties are relevant in other contexts. Studies have shown its ability to be absorbed by silica (B1680970) hydrogels, a property explored for creating controlled-release drug delivery systems. nih.gov In environmental applications, phosphonates are known to be removed from water by adsorbing to wastewater sludge. heraproject.com

Quantum Chemical Approaches to Reactivity and Stability

Quantum chemical methods, such as Density Functional Theory (DFT), provide profound insights into the electronic structure of etidronate, which governs its reactivity and stability. scirp.org These computational approaches are used to calculate various molecular parameters that correlate with experimental observations.

Studies combining spectroscopic methods with quantum chemical calculations have been used to characterize the complex formation of etidronic acid with metal ions like Europium(III), revealing that a six-membered chelate ring is a key structural motif. uni-hannover.deresearchgate.netmdpi.com Quantum mechanical calculations have also been successfully used to explain experimental outcomes, such as why certain synthetic pathways for etidronate derivatives result in low yields. researchgate.net

In the context of corrosion inhibition, DFT is used to calculate parameters that explain the efficiency of an inhibitor. scirp.org These parameters include:

E(HOMO): Energy of the Highest Occupied Molecular Orbital. Higher values indicate a greater tendency to donate electrons.

E(LUMO): Energy of the Lowest Unoccupied Molecular Orbital. Lower values suggest a greater ability to accept electrons.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), which relates to the molecule's stability. A smaller gap suggests higher reactivity.

Dipole Moment (μ): Measures the polarity of the molecule, which influences its interaction with surfaces.

Interactive Table: Theoretical Quantum Chemical Parameters The following table provides examples of quantum chemical parameters calculated for potential corrosion inhibitors using DFT, illustrating the type of data generated in these studies.

| Parameter | Value (example compound 1) | Value (example compound 2) | Significance |

| E(HOMO) (eV) | -6.5 | -6.2 | Electron-donating ability |

| E(LUMO) (eV) | -1.2 | -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) (eV) | 5.3 | 4.7 | Reactivity/Stability |

| Dipole Moment (μ) (Debye) | 2.8 | 3.1 | Adsorption characteristics |

| This table is illustrative of parameters derived from quantum chemical studies as described in the literature. scirp.orgchemrxiv.org |

Predictive Modeling for Novel Industrial Applications

Predictive modeling combines statistical techniques, machine learning, and data mining to forecast future outcomes, offering a powerful approach for discovering and optimizing novel industrial applications for chemicals like this compound. redalyc.orgaiiem.org

In the pharmaceutical and chemical design space, computer-assisted programs are used to predict the biological or chemical properties of molecules before they are synthesized. researchgate.netresearchgate.net For instance, the PASS (Prediction of Activity Spectra for Substances) program has been used to investigate the prospective biological properties of new bisphosphonate structures. researchgate.net This predictive screening allows for the targeted synthesis of compounds with a higher probability of desired activity.

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Etidronate-Based Formulations

The development of advanced drug delivery systems for etidronate and other bisphosphonates is a significant area of research. mdpi.com These efforts aim to enhance therapeutic efficacy, improve patient compliance, and minimize side effects associated with conventional oral formulations. mdpi.comnih.gov

Novel formulations being explored include:

Gastro-resistant and buffered formulations: To counteract the poor oral bioavailability and upper gastrointestinal issues, new formulations like gastro-resistant risedronate and buffered alendronate have been developed. nih.gov These aim to protect the drug from the acidic environment of the stomach and reduce local irritation. nih.govgoogle.com

Controlled-release systems: Researchers are investigating various materials to control the release of etidronate. mdpi.com For instance, functionalized silica-based hydrogels have been studied for the programmable release of etidronate. mdpi.com The release profile can be modulated by altering the gel density and incorporating metal cations like Ca²⁺ and Cu²⁺. mdpi.com

Nanotechnology-based delivery: Nanoparticles, liposomes, and microemulsions are being explored to improve the delivery and targeting of bisphosphonates. mdpi.comdoi.org These systems can enhance bioavailability, reduce toxicity, and enable targeted delivery to specific sites, such as bone. mdpi.comdoi.org For example, a microemulsion formulation of alendronate has shown to have double the bioavailability of a solution when administered transdermally in rats. doi.org

| Formulation Strategy | Objective | Key Findings |

| Gastro-Resistant Coatings | Protect drug from stomach acid, reduce GI irritation. nih.govgoogle.com | Aims to allow passage through the stomach and dissolution in the jejunum. google.com |

| Buffered Formulations | Reduce upper gastrointestinal adverse events. nih.gov | Seeks to improve patient acceptability and adherence. nih.gov |

| Silica-Based Hydrogels | Achieve programmable and controlled drug release. mdpi.com | Release rate can be controlled by gel density and metal cation incorporation. mdpi.com |

| Nanoparticle Systems | Enhance bioavailability and targeted delivery. mdpi.comdoi.org | Can overcome issues of poor solubility and toxicity. mdpi.com |

| Microemulsions | Improve transdermal absorption and bioavailability. doi.org | Showed significantly higher bioavailability compared to oral solutions in animal models. doi.org |

Integration in Smart Materials and Functional Coatings

The unique properties of tetrapotassium etidronate, particularly its chelating ability, make it a candidate for integration into smart materials and functional coatings.

Smart Coatings for Drug Delivery: Etidronate can be incorporated into stimuli-responsive materials, such as pH-sensitive hydrogels. mdpi.com These materials can be designed to release the active substance in response to specific environmental triggers. mdpi.com For example, alginate-coated nanoparticles can protect the drug in acidic gastric fluid and release it in the more neutral pH of the intestines. mdpi.com

Biomimetic Coatings: The affinity of etidronates for calcium ions can be leveraged to create biomimetic coatings on implantable devices. researchgate.net These coatings can mimic the natural bone surface, potentially improving the integration of implants. Strong alkali materials can introduce hydroxyl groups on surfaces like PEEK, which then helps in the formation of an apatite layer when immersed in simulated body fluid. 43.230.198

Corrosion Inhibition: Historically, etidronates and other phosphonates have been used as corrosion inhibitors in industrial applications. doi.org This property could be harnessed in functional coatings to protect metal surfaces.

Green Chemistry Innovations for Etidronate Synthesis and Application

The traditional synthesis of etidronates often involves harsh reagents and conditions, prompting research into more environmentally friendly methods. nih.gov

Key areas of innovation include:

Optimized Synthesis Protocols: Research has focused on optimizing the reaction conditions to reduce the amount of phosphorus trichloride (B1173362) and eliminate the need for phosphorous acid, which are hazardous chemicals. nih.govresearchgate.net Using methanesulfonic acid (MSA) as a solvent has shown promise in improving yields and purity. researchgate.netresearchgate.net

Microwave-Assisted Synthesis (MWAS): The application of microwave technology can significantly reduce reaction times and may eliminate the need for a catalyst. researchgate.netmdpi.com This method has been successfully used to synthesize various bisphosphonates, including etidronate, with high yields and purity. mdpi.com For example, a two-step microwave-assisted method using silica (B1680970) gel as a solid support yielded monosodium salt of etidronate in 78% yield. mdpi.com

Alternative Solvents: The use of alternative solvents like sulfolane (B150427) is being explored to make the synthesis process more sustainable. mdpi.com

| Synthesis Method | Key Innovation | Advantages |

| Optimized Classical Method | Reduced equivalents of phosphorus trichloride in MSA solvent. researchgate.net | Higher yields (around 45%) and purity, less hazardous reagent usage. researchgate.net |

| Microwave-Assisted Synthesis (MWAS) | Use of microwave irradiation to accelerate the reaction. researchgate.netmdpi.com | Drastically reduced reaction times, potential for catalyst-free reactions, high yields. researchgate.netmdpi.com |

| Silica Gel Supported MWAS | Two-step microwave irradiation with silica gel support. mdpi.com | High yield (78% for monosodium etidronate) and purity. mdpi.com |

| Alternative Solvents | Use of solvents like sulfolane. mdpi.com | Potentially more environmentally friendly than traditional solvents. mdpi.com |

Challenges and Opportunities in Industrial Scale-Up and Environmental Stewardship

While research shows promise, the transition to large-scale industrial production and ensuring environmental responsibility present both challenges and opportunities.

Challenges:

Scalability of Green Methods: A major challenge is the scalability of efficient, cost-effective, and green methodologies for manufacturing etidronates for pharmaceutical use on a large scale. nih.gov Many of the newer, greener synthesis methods need to be proven viable and economical at an industrial level.

Environmental Fate and Impact: Phosphonates are known to be persistent in the environment. heraproject.com While they are generally considered to have low toxicity, their long-term impact on ecosystems needs continued monitoring and management. heraproject.com The total volume of phosphonates used in Europe is estimated to be in the range of 10,000–50,000 tons per year. heraproject.com

Regulatory Compliance: The production and use of this compound are subject to regulatory oversight. nih.gov Manufacturers must adhere to guidelines regarding purity, impurities, and environmental discharge.

Opportunities:

Sustainable Sourcing and Production: There is a significant opportunity to develop a more sustainable phosphorus chemistry, from the sourcing of raw materials to the final product application. researchgate.net This includes exploring alternatives to traditional phosphorus sources and implementing circular economy principles.

Broader Industrial Applications: The chelating and scale-inhibiting properties of this compound offer opportunities for its use in various industrial processes, such as in textiles, and as a component in cleaning products. heraproject.comnih.gov

Advanced Material Development: The integration of etidronates into advanced materials for biomedical and industrial applications remains a promising frontier, offering the potential for novel products with enhanced functionality.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying tetrapotassium etidronate’s effects on vascular calcification and bone metabolism?

- Methodological Guidance: The Enpp1-/- mouse model is widely used to investigate systemic calcification disorders like generalized arterial calcification of infancy (GACI). Key parameters include aortic calcification severity (via histopathology or micro-CT), trabecular bone mass (micro-CT), and mechanical bone properties (three-point bending tests). Wild-type mice serve as controls to isolate genotype-specific effects. For example, etidronate improved trabecular bone mass in Enpp1-/- mice but did not prevent aortic calcification, highlighting model-specific outcomes .

Q. What are standard protocols for administering this compound in preclinical studies?

- Methodological Guidance: Typical dosing regimens involve intraperitoneal or oral administration. In GACI mouse models, etidronate is often administered for 60 days at doses adjusted for body weight (e.g., 12.5 mg/kg/day). Endpoints include body weight monitoring (to assess toxicity), bone microarchitecture (micro-CT), and mechanical testing (e.g., work-to-fracture). Statistical analysis should employ linear mixed models or non-parametric tests (e.g., Mann-Whitney) for non-normal distributions .

Q. How do researchers validate the molecular mechanism of etidronate in inhibiting hydroxyapatite formation?

- Methodological Guidance: Use in vitro assays like calcium phosphate precipitation tests under physiological pH (7.4). Quantify hydroxyapatite inhibition via spectrophotometry (calcium depletion) or scanning electron microscopy (crystal morphology). Pair with in vivo models to confirm physiological relevance, such as measuring serum pyrophosphate levels (a key etidronate target) in treated vs. untreated cohorts .

Advanced Research Questions

Q. How can contradictory clinical findings on etidronate’s efficacy compared to other bisphosphonates (e.g., alendronate) be reconciled?